molecular formula C20H19ClN2O4S2 B6582512 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 890938-99-5

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6582512
CAS No.: 890938-99-5
M. Wt: 451.0 g/mol
InChI Key: RJKMPRFHBCHBTN-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H19ClN2O4S2 and its molecular weight is 451.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.0474771 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that many compounds with a similar thiazole structure have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Based on the structure, it can be inferred that the compound might interact with its targets through the thiazole ring, a common feature in many bioactive compounds . The thiazole ring is known to interact with biological targets, leading to various effects such as antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

For instance, indole derivatives, which share some structural similarities with F2011-1135, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes .

Result of Action

Compounds with similar structures have been found to have various effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-13-19(28-20(23-13)14-2-4-15(21)5-3-14)8-9-22-29(24,25)16-6-7-17-18(12-16)27-11-10-26-17/h2-7,12,22H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKMPRFHBCHBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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